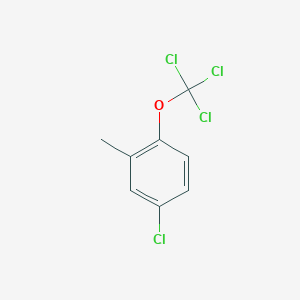

4-Chloro-2-methyl-1-(trichloromethoxy)benzene

Description

Properties

IUPAC Name |

4-chloro-2-methyl-1-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFZTQRUSPMDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of p-Xylene in Vapor Phase with Activated Carbon Catalyst

A prominent and industrially significant method for preparing 4-chloro-2-methyl-1-(trichloromethoxy)benzene involves chlorination of p-xylene (1,4-dimethylbenzene) in the vapor phase, using an activated carbon catalyst and water vapor at elevated temperatures (200–300°C).

-

- p-Xylene vapor is chlorinated with chlorine gas.

- The reaction proceeds in two main steps:

- Initial chlorination of methyl groups to form 1,4-bis(trichloromethyl)benzene.

- Subsequent chlorinolysis converts one trichloromethyl group to the desired this compound.

- Water vapor is introduced with a molar ratio of at least 1:1 relative to p-xylene to facilitate reaction.

- Wide-pore activated carbon catalysts improve selectivity and reaction rates.

-

- Temperature: 200–300°C preferred for chlorinolysis step; methyl group chlorination can occur at ~100°C.

- Catalyst: Activated carbon with wide pores.

- Chlorine gas as chlorinating agent.

- Water vapor co-feed.

-

- Isomer-specific production minimizes undesired by-products.

- Single or dual-reactor configurations can be used to optimize each reaction step.

- Avoids complex sulfonation steps and expensive reagents.

$$

\text{p-xylene} + \text{Cl}2 \xrightarrow[\text{Activated Carbon}]{200-300^\circ C} \text{this compound} + \text{CCl}4

$$

Direct Chlorination of Aromatic Ring and Methyl Group from Toluene Derivatives

An older, more traditional approach involves:

Stepwise chlorination of toluene derivatives:

- Ring chlorination of toluene to form 4-chlorotoluene.

- Subsequent chlorination of the methyl group to generate the trichloromethyl substituent.

-

- Formation of multiple isomeric by-products during ring chlorination.

- Lower selectivity and yield.

- Requires careful control to avoid over-chlorination or unwanted side reactions.

Chlorination Using Chlorine Gas in Controlled Conditions

According to Vulcanchem data, the synthesis typically involves direct chlorination of p-xylene with chlorine gas under controlled temperature and catalyst conditions to selectively introduce chlorine substituents onto the aromatic ring and methyl groups.

- Key Parameters:

- Chlorine gas as chlorinating agent.

- Control of temperature and molar ratios to favor desired substitution pattern.

- Reaction monitoring to prevent formation of undesired isomers.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Reaction Conditions | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Vapor phase chlorination of p-xylene | p-Xylene | 200–300°C, presence of water | Activated carbon | High isomer specificity, economical | Requires activated carbon catalyst |

| Stepwise chlorination of toluene derivatives | Toluene → 4-chlorotoluene | Variable, liquid phase | None or Lewis acids | Established method | Low selectivity, by-products |

| Sulfonation followed by chlorination | Toluene → p-toluenesulfonyl chloride | Chlorosulfonic acid, chlorination | None | Alternative route | Complex, expensive reagents |

| Direct chlorination of p-xylene (industrial) | p-Xylene | Controlled temperature, chlorine gas | Possibly none or carbon | Simple, scalable | Requires precise control |

Chemical Reactions Analysis

Substitution Reactions

The trichloromethoxy group (-O-CCl₃) undergoes nucleophilic substitution under basic conditions. In reactions with hydroxide ions (OH⁻), the trichloromethoxy group is replaced by hydroxyl groups, forming phenolic derivatives. The reaction proceeds via an SN2 mechanism due to steric hindrance from the three chlorine atoms:

The methyl and chloro substituents remain inert under these conditions due to their electron-donating nature and strong C-Cl bond stability.

Oxidation Reactions

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media. This reaction typically occurs at elevated temperatures (80–100°C):

The trichloromethoxy group is resistant to oxidation under these conditions, preserving its structural integrity.

Chlorination and Chlorinolysis

Industrial synthesis involves vapor-phase chlorination of p-xylene derivatives. At 200–300°C in the presence of activated carbon catalysts, sequential chlorination produces 4-chloro-2-methyl-1-(trichloromethyl)benzene :

This reaction highlights the stability of the trichloromethyl group under high-temperature conditions .

Hydrolysis of Trichloromethoxy Group

Controlled hydrolysis with aqueous sodium hydroxide (NaOH) at 60°C cleaves the trichloromethoxy group, yielding 4-chloro-2-methylphenol:

The reaction is highly exothermic, requiring precise temperature control.

Thermal Rearrangement

Under pyrolysis conditions (300–400°C), the compound undergoes isomerization to form 1-chloro-3-methyl-5-(trichloromethoxy)benzene. This rearrangement is attributed to the migration of the trichloromethoxy group across the aromatic ring .

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The chloro and methyl groups act as deactivating and ortho/para-directing substituents, respectively, influencing regioselectivity in further substitutions.

-

Steric Effects : The bulky trichloromethoxy group hinders reactions at the para position, favoring meta substitution in electrophilic attacks.

This compound’s versatility in substitution and stability under harsh conditions makes it valuable for synthesizing agrochemical intermediates and specialty polymers .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C8H6Cl4O

- Molecular Weight : 267.9 g/mol

- IUPAC Name : 4-chloro-2-methyl-1-(trichloromethoxy)benzene

Physical Properties

- Appearance : Typically a colorless to pale yellow liquid.

- Solubility : Soluble in organic solvents such as acetone and chloroform.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:

- Synthesis of Herbicides : The compound is a precursor for the production of herbicides, particularly those targeting specific plant species due to its selective toxicity .

- Pharmaceuticals : It is investigated for potential biological activity, contributing to drug development processes where chlorinated compounds are often essential for enhancing pharmacological properties .

Industrial Applications

The compound is employed in several industrial processes:

- Chemical Manufacturing : It is used in the production of specialty chemicals, particularly those requiring chlorinated aromatic structures.

- Material Science : Due to its unique electronic properties, it can be incorporated into materials designed for specific electronic or optical applications.

Environmental Studies

Research has been conducted on the environmental impact of chlorinated compounds like this compound. Its persistence in the environment raises concerns regarding bioaccumulation and toxicity to aquatic life, leading to studies aimed at understanding its degradation pathways and ecological effects .

Case Study 1: Synthesis of Herbicides

A study published in the Kirk-Othmer Encyclopedia of Chemical Technology outlines methods for synthesizing herbicides using this compound as an intermediate. The research highlights the efficiency of chlorination reactions and the subsequent formation of active herbicidal agents, demonstrating the compound's utility in agricultural chemistry.

Case Study 2: Pharmaceutical Development

Research conducted by a pharmaceutical company explored the biological activity of derivatives synthesized from this compound. The findings indicated promising results in targeting specific receptors associated with various diseases, showcasing its potential role in drug formulation .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or the trichloromethoxy group acts as an electrophile. This interaction can lead to the formation of various reaction intermediates, which further react to form the final products.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Benzene Derivatives

Physicochemical Properties

Electron Effects :

- The trichloromethoxy group (-O-CCl₃) is less electron-withdrawing than trifluoromethyl (-CF₃) but more so than methoxy (-OCH₃). This impacts reactivity in electrophilic aromatic substitution (EAS), directing incoming electrophiles to specific ring positions .

- Methyl groups (e.g., at the 2-position) provide steric hindrance, reducing reaction rates at adjacent sites .

Stability :

- Trichloromethoxy derivatives exhibit greater hydrolytic stability compared to methoxy analogs, as seen in intermediates like halogenated synthon 36 used in asciminib synthesis .

- In contrast, trifluoromethyl-substituted compounds (e.g., CAS 13630-22-3) are highly stable under acidic conditions due to the inertness of C-F bonds .

Research Findings and Data Gaps

Synthetic Routes :

- Toxicity and Safety: Limited data exist on the ecotoxicology of trichloromethoxy derivatives. In contrast, trifluoromethyl analogs (e.g., CAS 13630-22-3) are classified as irritants under GHS guidelines .

Computational Studies :

- Density functional theory (DFT) analyses predict that trichloromethoxy groups induce greater ring distortion compared to trifluoromethyl groups, affecting binding in drug-target interactions .

Biological Activity

4-Chloro-2-methyl-1-(trichloromethoxy)benzene, also known as a chlorinated aromatic compound, is of interest due to its potential biological activities and implications in environmental and health sciences. This article reviews the biological activity of this compound, synthesizing findings from various studies.

- Molecular Formula : C9H7Cl4O

- Molecular Weight : 277.0 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on microbial growth, mutagenicity, and potential toxicity.

Antimicrobial Activity

Research indicates that chlorinated aromatic compounds can exhibit significant antimicrobial properties. A study highlighted that derivatives of chlorinated benzene compounds showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial efficacy .

Mutagenicity

This compound has been included in discussions regarding mutagenic chemicals. It falls under the category of compounds that may pose risks for genetic mutations. The Japanese Industrial Safety and Health Association noted its potential mutagenic properties based on structural analogs .

Toxicity Studies

Toxicological assessments reveal that chlorinated compounds can exhibit cytotoxic effects on mammalian cells. For instance, IC50 values for similar chlorinated compounds were evaluated in VERO cells, indicating varying degrees of toxicity depending on the substituents present on the aromatic ring .

Case Studies

Several case studies have examined the environmental impact and biological effects of chlorinated aromatic compounds:

- Environmental Persistence : A study demonstrated that chlorinated compounds like this compound persist in aquatic environments, leading to bioaccumulation in aquatic organisms. This raises concerns about their long-term ecological effects .

- Human Health Risk Assessment : Epidemiological studies have linked exposure to chlorinated compounds with adverse health outcomes, including endocrine disruption and carcinogenicity. These findings underscore the need for careful monitoring and regulation of such chemicals .

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-methyl-1-(trichloromethoxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, substituting a methyl group on a benzene ring with trichloromethoxy groups can be achieved using acetic acid as a catalyst under reflux conditions (e.g., ethanol solvent, 4-hour reflux) . Optimization includes:

- Catalyst screening : Test acidic (e.g., glacial acetic acid) vs. basic catalysts for yield and purity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Temperature control : Monitor exothermic reactions to avoid side products.

Post-synthesis, purify via vacuum filtration and characterize using NMR and HPLC to confirm substituent positions .

Q. How should researchers ensure the stability of this compound during storage?

- Methodological Answer : Stability is influenced by temperature and light exposure. Based on structural analogs (e.g., (trichloromethoxy)benzene), store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis of the trichloromethoxy group . Conduct accelerated stability studies:

- Thermogravimetric Analysis (TGA) : Assess decomposition thresholds.

- HPLC monitoring : Track degradation products over time under varying conditions.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and identify reactive sites:

- Software : Gaussian or ORCA for optimizing molecular geometry.

- Parameters : Analyze Fukui indices to predict electrophilic attack preferences (e.g., para/ortho positions relative to substituents) .

Validate predictions experimentally via regioselective nitration or halogenation, comparing yields with computed reactivity rankings.

Q. What strategies resolve contradictions in spectroscopic data for chlorinated aromatic ethers like this compound?

- Methodological Answer : Contradictions often arise from overlapping signals or isomerism. Address this via:

- Multi-technique validation : Combine ¹H/¹³C NMR, IR, and X-ray crystallography (if crystals are obtainable) .

- Dynamic NMR : Study temperature-dependent splitting to identify rotamers or conformational isomers.

- Literature cross-referencing : Use semantic enrichment tools (e.g., ontology-based databases) to disambiguate terms like "methoxybenzene" and avoid misclassification .

Q. How can researchers design experiments to study the environmental degradation pathways of this compound?

- Methodological Answer : Simulate environmental conditions in controlled reactors:

- Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, analyzing products via LC-MS.

- Photolysis : Use UV lamps (λ = 254–365 nm) to mimic sunlight, tracking chloro-phenolic intermediates .

- Microbial degradation : Screen soil microbiota for dechlorination activity using enrichment cultures and metagenomic profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.